Pentaethylene glycol

Catalog No.
S538967
CAS No.
4792-15-8
M.F
C10H22O6
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol

CAS Number

4792-15-8

Product Name

Pentaethylene glycol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C10H22O6

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2

InChI Key

JLFNLZLINWHATN-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCO)O

Solubility

Soluble in DMSO

Synonyms

Pentaethylene glycol

Canonical SMILES

C(COCCOCCOCCOCCO)O

Description

The exact mass of the compound Pentaethylene glycol is 238.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Complex Molecules

  • Intermediate for Polyethers and Complexing Agents: Pentaethylene glycol acts as a building block in the synthesis of more complex molecules like cyclic and noncyclic polyethers []. These polyethers have various applications in organic chemistry and materials science. Additionally, PEG 5 can be used to create complexing agents, which are molecules that bind to metal ions with high selectivity. This property makes them valuable tools in separation science and catalysis [].

Catalyst for Organic Reactions

  • Promoting Elimination Reactions: Research has shown that pentaethylene glycol can function as a catalyst for specific organic reactions. For instance, it can promote potassium hydroxide-induced elimination reactions in benzene []. This finding suggests potential applications of PEG 5 in developing new synthetic methods for organic chemists.

Functional Fluids and Viscosity Modification

  • Tailoring Fluid Properties: Due to its hydrophilic nature, pentaethylene glycol can be used as a component in functional fluids. By incorporating PEG 5, researchers can adjust the viscosity, lubricity, and other properties of these fluids to meet specific needs in various research applications [].

Pentaethylene glycol is an organic compound classified as a member of the polyethylene glycol family. Its molecular formula is C10H22O6C_{10}H_{22}O_{6}, and it has a molecular weight of approximately 238.28 grams per mole. This compound is characterized by its hydrophilic nature due to the presence of multiple ether linkages, which contributes to its solubility in water and various organic solvents. Pentaethylene glycol is typically a colorless, odorless, and slightly viscous liquid, making it suitable for various applications in chemical synthesis and biological processes .

Pentaethylene glycol, like other PEGs, exhibits its effects primarily through its physical properties. The hydrophilic nature of PEGs allows them to interact with water molecules and influence various processes. For instance, PEGs can act as lubricants, dispersing agents, and stabilizers in various research applications [].

  • Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form ethers using reducing agents like lithium aluminum hydride.
  • Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride .

These reactions are significant for modifying the compound for specific applications in organic synthesis and materials science.

While pentaethylene glycol is generally considered biologically inert, it exhibits properties that may affect biological systems. It can form non-covalent complexes with monovalent cations such as sodium, potassium, rubidium, and cesium, which may influence biochemical equilibria. Additionally, pentaethylene glycol is utilized in bioconjugation processes due to its ability to act as a hydrophilic linker between biomolecules, enhancing their solubility and stability .

The synthesis of pentaethylene glycol typically involves the polymerization of ethylene oxide. This process can be catalyzed by alkaline catalysts such as potassium hydroxide. The reaction entails the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the desired polyethylene glycol .

Industrial Production

In industrial settings, continuous feeding of ethylene oxide and catalyst into a reactor is employed to optimize yield and purity. The product undergoes purification through distillation or other separation techniques .

Pentaethylene glycol finds diverse applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of cyclic and noncyclic polyethers and complexing agents.
  • Biotechnology: Utilized in drug delivery systems and biocompatible materials.
  • Industrial Uses: Functions as a solvent, lubricant, surfactant, and viscosity adjustor in functional fluids .
  • Pharmaceuticals: Investigated for use in pharmaceutical formulations due to its solubility properties .

Studies have shown that pentaethylene glycol can interact with various biological molecules. For instance, it has been used as a crowding agent in biochemical assays to mimic cellular environments. Additionally, its role in protein crystallization has been explored, where it acts as a precipitant to enhance crystal growth .

The interactions of pentaethylene glycol with other compounds are also significant; for example, it has been used to enhance nucleophilicity in fluorination reactions when combined with alkali metal fluorides .

Pentaethylene glycol shares similarities with various other polyethylene glycols but possesses unique characteristics that distinguish it:

Compound NameMolecular FormulaUnique Features
3,6,9,12-Tetraoxatetradecane-1,14-diolC10H22O6C_{10}H_{22}O_{6}Shorter chain length than pentaethylene glycol
3,6,9,12,15-Pentaoxaheptadecan-1-olC17H34O7C_{17}H_{34}O_{7}Longer chain length; increased hydrophobicity
3,6,9,12,15,18-Hexaoxahentriacontan-1-olC30H62O8C_{30}H_{62}O_{8}Even longer chain; enhanced solubility properties

Uniqueness

Pentaethylene glycol's specific chain length and molecular weight confer distinct physical and chemical properties that make it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity. Its ability to act as a versatile linker in bioconjugation processes sets it apart from similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

-1.7

Exact Mass

238.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-15-8

Wikipedia

Pentaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Bulking; Viscosity controlling

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
3,6,9,12-Tetraoxatetradecane-1,14-diol: ACTIVE

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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